molecular formula C21H28N2OS B4788044 5-methyl-4-(4-methylphenyl)-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide

5-methyl-4-(4-methylphenyl)-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide

Cat. No.: B4788044
M. Wt: 356.5 g/mol
InChI Key: VQTJTEWLHMQPBX-UHFFFAOYSA-N
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Description

5-methyl-4-(4-methylphenyl)-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene carboxamides. This compound is characterized by its unique structure, which includes a thiophene ring substituted with a carboxamide group, a methyl group, and a 4-methylphenyl group. Additionally, it contains a piperidine ring with a propyl substituent. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-(4-methylphenyl)-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.

    Substitution Reactions: The thiophene ring is then subjected to substitution reactions to introduce the methyl and 4-methylphenyl groups. This can be achieved using Friedel-Crafts alkylation or acylation reactions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of a suitable amine precursor.

    Coupling Reactions: The final step involves coupling the thiophene derivative with the piperidine derivative using amide bond formation reactions, typically employing reagents such as carbodiimides or coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-(4-methylphenyl)-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

5-methyl-4-(4-methylphenyl)-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activity, including its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.

    Industry: It is used in the development of new materials, including polymers and advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-methyl-4-(4-methylphenyl)-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include:

    Receptors: The compound may bind to specific receptors in the nervous system, modulating their activity and leading to changes in neurotransmitter release.

    Enzymes: It may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

    Ion Channels: The compound may interact with ion channels, altering ion flow across cell membranes and influencing cellular excitability.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methylphenyl)-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide: Lacks the methyl group at the 5-position of the thiophene ring.

    5-methyl-4-(4-methylphenyl)-N-(1-ethylpiperidin-4-yl)thiophene-3-carboxamide: Contains an ethyl group instead of a propyl group on the piperidine ring.

    5-methyl-4-(4-chlorophenyl)-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide: Contains a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

The uniqueness of 5-methyl-4-(4-methylphenyl)-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-methyl-4-(4-methylphenyl)-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2OS/c1-4-11-23-12-9-18(10-13-23)22-21(24)19-14-25-16(3)20(19)17-7-5-15(2)6-8-17/h5-8,14,18H,4,9-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTJTEWLHMQPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=CSC(=C2C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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